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Abstract
AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-

oligonucleotide conjugate (AOC) designed to address the root cause of Facioscapulohumeral

Muscular Dystrophy (FSHD). It represents a promising therapeutic approach by targeting the

aberrant expression of the DUX4 (Double Homeobox 4) gene. While demonstrating significant

on-target activity in preclinical and clinical studies, a thorough understanding of its off-target

effects is paramount for a comprehensive safety and efficacy assessment. This technical guide

synthesizes the publicly available information on the investigation of AOC 1020's off-target

effects, providing a framework for its molecular activity and safety profile.

Introduction to AOC 1020 and its Mechanism of
Action
AOC 1020 is a novel therapeutic modality that combines the specificity of a monoclonal

antibody with the gene-silencing capabilities of small interfering RNA (siRNA). It is composed of

a humanized monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly

expressed on muscle cells, conjugated to an siRNA specifically designed to degrade the

messenger RNA (mRNA) of the DUX4 gene.
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The aberrant expression of DUX4 in skeletal muscle is the primary pathogenic driver of FSHD,

leading to a cascade of downstream events that result in muscle degeneration and functional

impairment. By delivering the DUX4-targeting siRNA directly to muscle tissue, AOC 1020 aims

to reduce the levels of DUX4 mRNA and, consequently, the toxic DUX4 protein, thereby halting

or slowing disease progression.

On-Target Efficacy of AOC 1020
Preclinical and clinical studies have provided compelling evidence for the on-target activity of

AOC 1020.

Preclinical Evidence
In preclinical mouse models of FSHD, a murine version of AOC 1020 demonstrated a robust

and dose-dependent downregulation of DUX4-regulated genes in skeletal muscle. A single

intravenous administration was shown to prevent the development of muscle weakness, as

assessed by functional assays such as treadmill running, in vivo force, and compound muscle

action potential.

Clinical Trial Data
Initial data from the Phase 1/2 FORTITUDE™ clinical trial in adults with FSHD have shown

promising results. Treatment with AOC 1020 led to a mean reduction of over 50% in DUX4-

regulated genes in the muscle of participants in the 2 mg/kg cohort at the four-month mark. All

participants treated with AOC 1020 showed a reduction of more than 20% in these genes.

These molecular results were accompanied by trends of functional improvement in muscle

strength and reachable workspace.

Investigation of Off-Target Effects
A critical aspect of developing RNA-based therapeutics is the evaluation of potential off-target

effects, where the siRNA component may interact with unintended mRNA transcripts, leading to

their unintended degradation.

Preclinical Assessment of Off-Target Profile
According to available documentation, the siRNA component of AOC 1020, siDUX4.6, was

specifically engineered and modified to minimize off-target effects. The selection process
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involved screening for potent siRNAs with a minimal off-target profile. Preclinical development

of AOC 1020 included off-target analysis by RNA sequencing (RNA-seq) in human muscle

cells, which reportedly showed a "minimal seed-mediated off-target profile".

However, specific quantitative data and detailed experimental protocols from these off-target

analyses are not publicly available at this time.

Clinical Safety and Tolerability
The safety profile of AOC 1020 in the FORTITUDE™ trial provides an indirect assessment of

potential off-target effects. The reported adverse events have been mild or moderate in nature,

with no serious adverse events or discontinuations reported.

Table 1: Summary of Treatment-Related Adverse Events in the FORTITUDE™ Trial

Adverse Event
Frequency in AOC
1020 Group

Frequency in
Placebo Group

Severity

Fatigue Most Common 23.1% Mild to Moderate

Rash Most Common Not specified Mild to Moderate

Anemia Most Common Not specified Mild to Moderate

Chills Most Common Not specified Mild to Moderate

Source:

This favorable safety profile suggests a low incidence of clinically significant off-target effects at

the doses tested.

Experimental Protocols
While detailed, step-by-step experimental protocols for the off-target effect analyses of AOC

1020 are not publicly available, a general workflow for such an investigation can be outlined.
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Caption: Generalized workflow for preclinical assessment of siRNA off-target effects.
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Signaling Pathways
The therapeutic action of AOC 1020 is designed to interrupt the pathogenic signaling cascade

initiated by DUX4.
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Caption: Signaling pathway of FSHD pathogenesis and the therapeutic intervention by AOC

1020.

Conclusion
AOC 1020 represents a targeted and promising therapeutic strategy for FSHD. While direct,

quantitative data on its off-target effects remain limited in the public domain, the available

information from preclinical design and clinical safety outcomes suggests a favorable profile.

The engineering of the siRNA component to minimize off-target binding and the mild to

moderate nature of observed adverse events in clinical trials are encouraging. As AOC 1020

progresses through further clinical development, the publication of more detailed molecular

safety data will be crucial for a complete understanding of its therapeutic index. Researchers

and clinicians should remain attentive to forthcoming data from ongoing and future studies to

build a more comprehensive picture of the long-term safety and efficacy of this novel

therapeutic.

To cite this document: BenchChem. [Investigating the Off-Target Effects of AOC 1020: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026640#investigating-the-off-target-effects-of-aoc-
1020]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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